molecular formula C12H16ClNO4S B1643147 Boc-3-(5-chlorothien-2-yl)-L-alanine CAS No. 190319-94-9

Boc-3-(5-chlorothien-2-yl)-L-alanine

Cat. No.: B1643147
CAS No.: 190319-94-9
M. Wt: 305.78 g/mol
InChI Key: WFISWLYIBVMABO-QMMMGPOBSA-N
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Description

Boc-3-(5-chlorothien-2-yl)-L-alanine: is a derivative of L-alanine, an amino acid, with a tert-butoxycarbonyl (Boc) protecting group and a 5-chlorothiophene moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available L-alanine and 5-chlorothiophene.

    Protection of Amino Group: The amino group of L-alanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Coupling Reaction: The protected L-alanine is then coupled with 5-chlorothiophene-2-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Boc-3-(5-chlorothien-2-yl)-L-alanine can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the chlorothiophene moiety using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom on the thiophene ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent.

    Substitution: Amines, thiols, dimethylformamide (DMF) as solvent.

Major Products:

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced derivatives with modifications at the chlorothiophene moiety.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of novel catalysts and ligands.

Biology:

  • Studied for its potential as a bioactive molecule with antimicrobial or anticancer properties.
  • Used in the design of enzyme inhibitors or receptor modulators.

Medicine:

  • Investigated for its potential therapeutic applications in treating various diseases.
  • Utilized in drug discovery and development processes.

Industry:

  • Applied in the synthesis of specialty chemicals and materials.
  • Used in the production of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of Boc-3-(5-chlorothien-2-yl)-L-alanine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the Boc protecting group and the chlorothiophene moiety can influence its binding affinity and specificity. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects.

Comparison with Similar Compounds

    Boc-L-alanine: Lacks the chlorothiophene moiety, making it less versatile in certain synthetic applications.

    3-(5-chlorothien-2-yl)-L-alanine: Lacks the Boc protecting group, which can affect its stability and reactivity.

    Boc-3-(2-thienyl)-L-alanine: Contains a thiophene ring without the chlorine substituent, leading to different chemical properties.

Uniqueness:

  • The combination of the Boc protecting group and the 5-chlorothiophene moiety makes Boc-3-(5-chlorothien-2-yl)-L-alanine unique in terms of its chemical reactivity and potential biological activities.
  • Its structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis and drug development.

Properties

IUPAC Name

(2S)-3-(5-chlorothiophen-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4S/c1-12(2,3)18-11(17)14-8(10(15)16)6-7-4-5-9(13)19-7/h4-5,8H,6H2,1-3H3,(H,14,17)(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFISWLYIBVMABO-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(S1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(S1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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